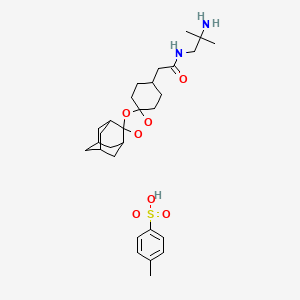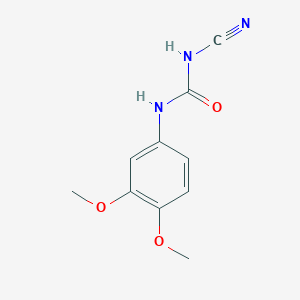![molecular formula C20H24ClN3 B13413096 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride CAS No. 38151-74-5](/img/structure/B13413096.png)
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride is an organic compound with the molecular formula C20H24ClN3This compound is primarily used in various industrial applications, including dyeing and pigmentation processes .
Méthodes De Préparation
The synthesis of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves several steps. One common synthetic route includes the reaction of 1,3,3-trimethylindoline with p-tolylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methylating agents such as methyl iodide to yield the final product. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. .
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including the staining of biological samples.
Biology: The compound is employed in histological staining techniques to visualize cellular components.
Medicine: Research has explored its potential use in diagnostic imaging and as a marker in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s hydrazone group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, its indolium core can intercalate into nucleic acids, affecting their stability and function .
Comparaison Avec Des Composés Similaires
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride can be compared with other similar compounds such as:
Basic Yellow 2: Another yellow dye with similar applications but different chemical structure.
Basic Red 1: A red dye used in similar industrial applications but with distinct chemical properties.
Propriétés
Numéro CAS |
38151-74-5 |
|---|---|
Formule moléculaire |
C20H24ClN3 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C20H24N3.ClH/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H/q+1;/p-1 |
Clé InChI |
XNBDPEPVMIIATO-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
SMILES canonique |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)




![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)

